ethyl 4-{[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate
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Overview
Description
- Ethyl 4-{[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate is a complex organic compound with a fused indole ring system. Let’s break down its structure:
- This compound combines an indole core with an ethyl ester group and an amino benzoate moiety. Its synthesis and applications make it intriguing for scientific exploration.
Preparation Methods
- Synthetic routes to obtain this compound involve indole ring formation, esterification, and carbonylation steps.
- One method employs Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This yields the tricyclic indole product .
- Industrial production methods may vary, but efficient routes are essential for large-scale synthesis.
Chemical Reactions Analysis
- Ethyl 4-{[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate can undergo various reactions:
Oxidation: Oxidative processes can modify the indole ring or the carbonyl group.
Reduction: Reduction of the carbonyl group or indole nitrogen can occur.
Substitution: Nucleophilic substitution reactions at the carbonyl or indole positions.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities due to its indole moiety.
Medicine: Explored for anticancer, antimicrobial, or anti-inflammatory properties.
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular targets.
- Molecular pathways could include receptor binding, enzyme inhibition, or gene regulation.
Comparison with Similar Compounds
- Ethyl 4-{[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate stands out due to its unique combination of indole, ester, and amino benzoate functionalities.
- Similar compounds include other indole derivatives, such as indole-3-acetic acid .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 4-[(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-21(26)14-4-6-15(7-5-14)23-22(27)25-11-10-20-18(13-25)17-12-16(28-2)8-9-19(17)24-20/h4-9,12,24H,3,10-11,13H2,1-2H3,(H,23,27) |
InChI Key |
GRAHAOHMFMPLGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC |
Origin of Product |
United States |
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